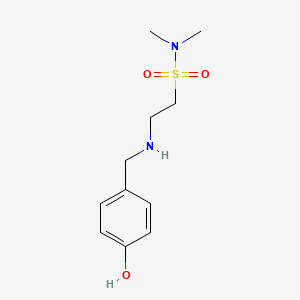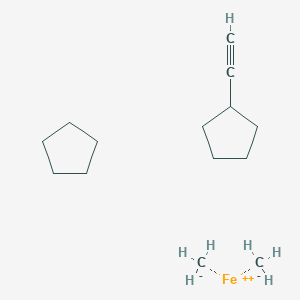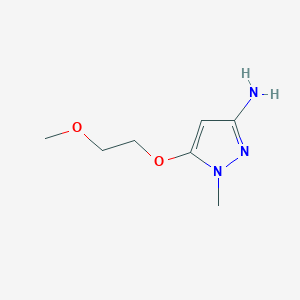![molecular formula C12H16O2 B13908658 1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropa[c][2]benzofuran-3-one](/img/structure/B13908658.png)
1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropa[c][2]benzofuran-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one is an organic compound with the molecular formula C12H16O2
Vorbereitungsmethoden
The synthesis of 1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one involves several steps, typically starting with the formation of the cyclopropane ring followed by the fusion with a benzofuran moiety. Common synthetic routes include:
Cyclopropanation Reactions: Utilizing reagents such as diazomethane or Simmons-Smith reagents to form the cyclopropane ring.
Furan Ring Formation: Employing methods like the Paal-Knorr synthesis to construct the furan ring.
Fusion Reactions: Combining the cyclopropane and furan rings under specific conditions to achieve the desired structure.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Performing nucleophilic or electrophilic substitution reactions to replace hydrogen atoms with other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperature control to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting transcription factors or epigenetic markers to regulate gene expression.
These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one can be compared with other similar compounds, such as:
Cyclopropane-fused Benzofurans: Compounds with similar structural motifs but different substituents.
Benzofuran Derivatives: Molecules with variations in the furan ring or additional functional groups.
Cyclopropane-containing Compounds: Structures featuring the cyclopropane ring but lacking the benzofuran moiety.
The uniqueness of 1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one lies in its specific combination of the cyclopropane and benzofuran rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropa[c][2]benzofuran-3-one |
InChI |
InChI=1S/C12H16O2/c1-3-11(2)10-12(11)7-5-4-6-8(12)9(13)14-10/h4,6,8,10H,3,5,7H2,1-2H3 |
InChI-Schlüssel |
WHNUXUAEXHHXPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2C13CCC=CC3C(=O)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


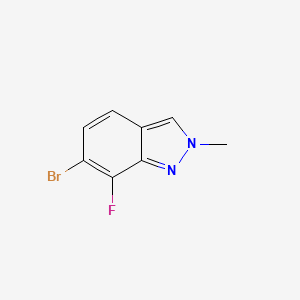


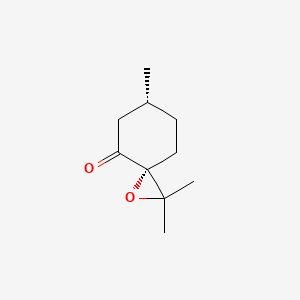
![benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13908596.png)
![(2R)-1-[2-methyl-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13908605.png)
![[(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride](/img/structure/B13908613.png)

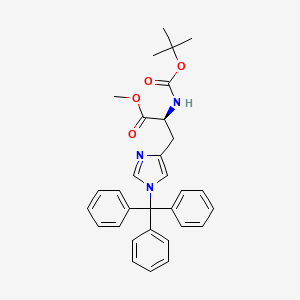
![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]nonane-2,9-dicarboxylate](/img/structure/B13908631.png)
